Cas no 129961-74-6 (8-Methyl-1,2,3,4-tetrahydroisoquinoline)

8-Methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 8-Methyl-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline,1,2,3,4-tetrahydro-8-methyl-
- 1,2,3,4-Tetrahydro-8-methylisochinolin
- 8-methyl-1,2,3,4-tetrahydro-isoquinoline
- AG-D-60738
- AGN-PC-003UNR
- AK103424
- ANW-75089
- KB-250460
- DTXSID70568602
- CS-0309375
- AKOS006306812
- EN300-179527
- A805994
- 129961-74-6
- SCHEMBL11947231
- Isoquinoline, 1,2,3,4-tetrahydro-8-methyl-
- G51592
-
- MDL: MFCD11042691
- インチ: InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3
- InChIKey: UFUSUNKYIGBDOI-UHFFFAOYSA-N
- ほほえんだ: CC1=C2CNCCC2=CC=C1
計算された属性
- せいみつぶんしりょう: 147.10489
- どういたいしつりょう: 147.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.99
- ふってん: 252.3 ℃ at 760 mmHg
- フラッシュポイント: 110 °C
- PSA: 12.03
8-Methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B102405-100mg |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 100mg |
$ 230.00 | 2022-06-07 | ||
TRC | B102405-10mg |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM119945-1g |
8-Methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 1g |
$729 | 2021-08-06 | |
Enamine | EN300-179527-0.05g |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 0.05g |
$101.0 | 2023-09-19 | |
Enamine | EN300-179527-0.5g |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 0.5g |
$407.0 | 2023-09-19 | |
Enamine | EN300-179527-10g |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 10g |
$2269.0 | 2023-09-19 | |
Enamine | EN300-179527-5g |
8-methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 5g |
$1530.0 | 2023-09-19 | |
A2B Chem LLC | AA38463-5g |
8-Methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 5g |
$1646.00 | 2024-04-20 | |
A2B Chem LLC | AA38463-10g |
8-Methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 10g |
$2424.00 | 2024-04-20 | |
A2B Chem LLC | AA38463-500mg |
8-Methyl-1,2,3,4-tetrahydroisoquinoline |
129961-74-6 | 95% | 500mg |
$464.00 | 2024-04-20 |
8-Methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
8-Methyl-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Introduction to 8-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 129961-74-6)
8-Methyl-1,2,3,4-tetrahydroisoquinoline, identified by its Chemical Abstracts Service (CAS) number 129961-74-6, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This tetrahydroisoquinoline derivative has garnered considerable attention due to its structural similarity to several natural alkaloids and its potential pharmacological applications. The compound belongs to a class of heterocyclic amines that are widely studied for their biological activities, including neuroprotective, analgesic, and anti-inflammatory properties.
The molecular structure of 8-Methyl-1,2,3,4-tetrahydroisoquinoline consists of a benzene ring fused with a piperidine ring, with a methyl group substituent at the 8-position. This structural motif is common among bioactive molecules and contributes to the compound's ability to interact with various biological targets. The presence of the tetrahydroisoquinoline core suggests potential interactions with enzymes and receptors involved in neurotransmission and signal transduction pathways.
Recent advancements in drug discovery have highlighted the importance of tetrahydroisoquinoline derivatives in developing novel therapeutic agents. Studies have demonstrated that modifications within this scaffold can significantly alter biological activity, making it a versatile platform for medicinal chemistry. For instance, derivatives with similar structures have been investigated for their role in modulating dopamine receptor activity, which is relevant in treating neurological disorders such as Parkinson's disease and depression.
In particular, 8-Methyl-1,2,3,4-tetrahydroisoquinoline has been explored for its potential neuroprotective effects. Preclinical studies suggest that this compound may exert its benefits by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathogenesis. The ability of 8-Methyl-1,2,3,4-tetrahydroisoquinoline to interact with beta-secretase enzymes has been a focal point of research, as these enzymes are critical in the production of amyloid-beta.
The pharmacokinetic profile of 8-Methyl-1,2,3,4-tetrahydroisoquinoline is another area of interest. Research indicates that the compound exhibits moderate solubility in water and lipids, suggesting potential for both oral and intravenous administration. However, its metabolic stability remains a challenge that needs addressing to enhance bioavailability and prolong therapeutic effects. Advances in metabolic engineering and prodrug design may offer solutions to these limitations.
Furthermore, the synthesis of 8-Methyl-1,2,3,4-tetrahydroisoquinoline has been optimized through various chemical methodologies. Traditional approaches involve multi-step organic synthesis starting from readily available precursors such as phenethylamines or benzylamines. Recent innovations have focused on catalytic methods that improve yield and reduce byproduct formation. For example, transition metal-catalyzed cyclization reactions have been employed to streamline the construction of the tetrahydroisoquinoline core.
The role of computational chemistry in designing derivatives of 8-Methyl-1,2,3,4-tetrahydroisoquinoline cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize lead structures before experimental validation. This approach has accelerated the drug discovery process by identifying promising candidates with minimal trial-and-error experimentation.
From a medicinal chemistry perspective, 8-Methyl-1,2,3,4-tetrahydroisoquinoline serves as a valuable scaffold for structure-activity relationship (SAR) studies. By systematically modifying substituents at various positions on the molecule, researchers can elucidate key structural features responsible for biological activity. Such insights are crucial for developing next-generation compounds with enhanced efficacy and reduced side effects.
The therapeutic potential of tetrahydroisoquinoline derivatives extends beyond neuroprotection. Emerging evidence suggests that these compounds may also play a role in modulating immune responses and combating chronic inflammatory diseases. The ability of 8-Methyl-1,2,3,4-tetrahydroisoquinoline to interact with inflammatory cytokine pathways has been observed in preliminary studies, indicating its potential as an anti-inflammatory agent.
In conclusion, 8-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 129961-74-6) is a multifaceted compound with significant promise in pharmaceutical applications. Its structural features align it well with natural alkaloids known for their biological activities, making it an attractive candidate for further research. As our understanding of drug mechanisms advances, so too will our ability to harness the therapeutic potential of this remarkable molecule.
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